1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one
Brand Name: Vulcanchem
CAS No.: 545354-10-7
VCID: VC17966929
InChI: InChI=1S/C9H14F3NO/c1-6-3-7(2)5-13(4-6)8(14)9(10,11)12/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H14F3NO
Molecular Weight: 209.21 g/mol

1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one

CAS No.: 545354-10-7

Cat. No.: VC17966929

Molecular Formula: C9H14F3NO

Molecular Weight: 209.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one - 545354-10-7

Specification

CAS No. 545354-10-7
Molecular Formula C9H14F3NO
Molecular Weight 209.21 g/mol
IUPAC Name 1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C9H14F3NO/c1-6-3-7(2)5-13(4-6)8(14)9(10,11)12/h6-7H,3-5H2,1-2H3
Standard InChI Key GBXHVFGYRHAOMM-UHFFFAOYSA-N
Canonical SMILES CC1CC(CN(C1)C(=O)C(F)(F)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethanone, reflects its core structure: a piperidine ring with methyl groups at positions 3 and 5, linked to a trifluoroacetyl group via the nitrogen atom . Its molecular formula is C₉H₁₄F₃NO, with a molecular weight of 209.21 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number545354-10-7
SMILESCC1CC(CN(C1)C(=O)C(F)(F)F)C
InChIKeyGBXHVFGYRHAOMM-UHFFFAOYSA-N
PubChem CID3680542

Structural Features and Classification

The molecule combines two pharmacophoric elements:

  • 3,5-Dimethylpiperidine: A six-membered amine ring with methyl groups at the 3- and 5-positions, conferring steric bulk and influencing conformational flexibility.

  • Trifluoroacetyl group: A ketone functional group bonded to three fluorine atoms, enhancing electrophilicity and metabolic stability .

This hybrid structure classifies the compound as both a tertiary amine and a fluorinated ketone, enabling diverse reactivity in synthetic and biological contexts .

Synthesis and Manufacturing

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the piperidine nitrogen may yield undesired byproducts.

  • Fluorine Stability: Harsh conditions (e.g., high temperatures) risk defluorination, necessitating mild reaction protocols .

Physicochemical Properties

Thermodynamic and Solubility Data

Computational and experimental analyses reveal the following properties:

PropertyValueMethod/Source
LogP (XLogP3-AA)2.6Computed (PubChem)
Hydrogen Bond Acceptors4Computed (PubChem)
Hydrogen Bond Donors0Computed (PubChem)
Rotatable Bonds0Computed (PubChem)
Polar Surface Area20.3 ŲEstimated

Spectroscopic Characteristics

  • ¹H NMR: Signals for methyl groups (δ 1.0–1.2 ppm), piperidine protons (δ 2.5–3.5 ppm), and trifluoroacetyl carbonyl (δ 170–180 ppm in ¹³C NMR) .

  • IR Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and 1,100–1,300 cm⁻¹ (C-F stretches) .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for:

  • Mannich Bases: Reaction with aldehydes and amines yields β-amino ketones, valuable in anticancer agent synthesis .

  • Click Chemistry: Azide-alkyne cycloadditions (CuAAC) modify the piperidine ring, enabling library diversification .

Fluorinated Scaffolds in Medicinal Chemistry

  • Bioisosteric Replacement: The trifluoroacetyl group mimics carboxylic acids or esters, improving metabolic stability .

  • Case Study: Analog 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (PubChem CID 566993) demonstrates antiviral activity, highlighting the utility of fluorinated ketones .

Research Challenges and Future Directions

Synthetic Optimization

  • Catalyst Development: Enantioselective synthesis of chiral piperidine derivatives remains unexplored.

  • Green Chemistry: Solvent-free or microwave-assisted routes could improve yield and sustainability .

Pharmacological Profiling

  • Target Identification: High-throughput screening against kinase or GPCR panels is needed.

  • ADMET Studies: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity is critical for preclinical advancement .

Regulatory Considerations

  • Patent Landscape: No patents specifically claim 545354-10-7, though related trifluoroethanones are protected (e.g., ES2755333T3) .

  • Safety Data: Acute toxicity (LD₅₀) and genotoxicity assays are essential for regulatory compliance.

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